Potency Profile: CDK16 Inhibition Relative to AT7519 and Rebastinib
FMF-04-159-R demonstrates potent CDK16 inhibition (IC50 = 5.9 nM) in biochemical LanthaScreen assays [1]. This is comparable to the multi-targeted inhibitor AT7519 (IC50 = 3.9 nM) [1]. In contrast, the clinically relevant inhibitor rebastinib, while potent against CDK16 in cell-based assays, exhibits a distinct extended type II binding mode confirmed by co-crystal structure, differentiating its mechanism and potential off-target profile [2].
| Evidence Dimension | CDK16 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5.9 nM (FMF-04-159-R) |
| Comparator Or Baseline | 3.9 nM (AT7519) [1]; potent in cell-based assays (rebastinib) [2] |
| Quantified Difference | 1.5-fold less potent than AT7519; comparable potency to rebastinib but with different binding mechanism |
| Conditions | LanthaScreen binding assay (FMF-04-159-R, AT7519) [1]; cell-free and cell-based assays (rebastinib) [2] |
Why This Matters
This potency profile positions FMF-04-159-R as a high-affinity, reversible CDK16 probe, enabling mechanistic studies distinct from covalent inhibitors or type II binders like rebastinib.
- [1] Ferguson FM, et al. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chem Biol. 2019;26(6):804-817.e12. (Table 1). View Source
- [2] Dixon-Clarke SE, et al. Structure and inhibitor specificity of the PCTAIRE-family kinase CDK16. Biochem J. 2017;474(5):699-713. View Source
